N-ACETYL-L-CYSTEINE ETHYL ESTER

Descripción general

Descripción

Éster etílico de N-acetil-L-cisteína: es un derivado del aminoácido L-cisteína. Es una forma esterificada de N-acetil-L-cisteína, que mejora su permeabilidad celular y sus propiedades farmacocinéticas. Este compuesto ha mostrado una amplia gama de efectos bioquímicos y fisiológicos, incluidas propiedades antioxidantes, inhibición de la síntesis de proteínas e inducción de apoptosis .

Mecanismo De Acción

El mecanismo principal por el cual el éster etílico de N-acetil-L-cisteína ejerce sus efectos es a través del aumento de los niveles de glutatión. El glutatión es un antioxidante crucial que protege las células del daño oxidativo. El éster etílico de N-acetil-L-cisteína es más biodisponible que su compuesto original, N-acetil-L-cisteína, lo que permite una absorción y utilización más eficientes por parte de las células. Esto conduce a un aumento de la síntesis de glutatión y una mejor defensa celular contra el estrés oxidativo .

Análisis Bioquímico

Biochemical Properties

L-Cysteine, N-acetyl-, ethyl ester plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions is with glutathione, a tripeptide that acts as an antioxidant. L-Cysteine, N-acetyl-, ethyl ester helps in replenishing the intracellular glutathione pool, thereby enhancing the cell’s natural antioxidant defense mechanisms . Additionally, this compound interacts with enzymes such as glutathione reductase and glutathione peroxidase, which are involved in maintaining the redox balance within cells . The esterification of the carboxyl group of L-cysteine increases its lipophilicity, allowing it to cross cell membranes more efficiently and exert its biochemical effects .

Cellular Effects

L-Cysteine, N-acetyl-, ethyl ester has been shown to have various effects on different types of cells and cellular processes. In retinal pigment epithelial cells, it increases cell viability under oxidative stress conditions by rapidly reacting with oxidizing agents . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the levels of intracellular glutathione and other reactive oxygen species . Furthermore, L-Cysteine, N-acetyl-, ethyl ester has been observed to enhance the resistance of cells to oxidative stress, thereby protecting them from damage .

Molecular Mechanism

The molecular mechanism of action of L-Cysteine, N-acetyl-, ethyl ester involves several key interactions at the molecular level. This compound binds to and activates enzymes such as glutathione reductase and glutathione peroxidase, which play a crucial role in maintaining the redox balance within cells . By increasing the intracellular levels of reduced glutathione, L-Cysteine, N-acetyl-, ethyl ester enhances the cell’s antioxidant capacity and protects against oxidative damage . Additionally, this compound may influence gene expression by modulating the activity of transcription factors involved in the cellular response to oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Cysteine, N-acetyl-, ethyl ester have been observed to change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that L-Cysteine, N-acetyl-, ethyl ester is relatively stable under physiological conditions, allowing it to exert its effects over extended periods . The degradation of this compound can lead to a decrease in its efficacy, highlighting the importance of optimizing storage and handling conditions in laboratory settings . Long-term studies have demonstrated that L-Cysteine, N-acetyl-, ethyl ester can provide sustained protection against oxidative stress and improve cellular function over time .

Dosage Effects in Animal Models

The effects of L-Cysteine, N-acetyl-, ethyl ester vary with different dosages in animal models. At lower doses, this compound has been shown to enhance antioxidant defenses and improve cellular function without causing any adverse effects . At higher doses, L-Cysteine, N-acetyl-, ethyl ester may exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired therapeutic effects while minimizing potential toxicity . These findings underscore the importance of carefully determining the appropriate dosage for therapeutic applications in animal models .

Metabolic Pathways

L-Cysteine, N-acetyl-, ethyl ester is involved in several metabolic pathways, including those related to glutathione metabolism and redox regulation. This compound interacts with enzymes such as glutathione reductase and glutathione peroxidase, which are essential for maintaining the redox balance within cells . By replenishing the intracellular glutathione pool, L-Cysteine, N-acetyl-, ethyl ester enhances the cell’s antioxidant capacity and protects against oxidative damage . Additionally, this compound may influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism .

Transport and Distribution

The transport and distribution of L-Cysteine, N-acetyl-, ethyl ester within cells and tissues are critical factors that determine its efficacy. This compound is transported across cell membranes via specific transporters and binding proteins, allowing it to reach its target sites within cells . The increased lipophilicity of L-Cysteine, N-acetyl-, ethyl ester enhances its ability to cross cell membranes and accumulate in specific cellular compartments . This localization is essential for its activity and function, as it allows the compound to interact with key biomolecules and exert its biochemical effects .

Subcellular Localization

The subcellular localization of L-Cysteine, N-acetyl-, ethyl ester plays a crucial role in its activity and function. This compound is directed to specific compartments or organelles within cells, where it interacts with key biomolecules and exerts its effects . Targeting signals and post-translational modifications may influence the localization of L-Cysteine, N-acetyl-, ethyl ester, directing it to sites where it can enhance antioxidant defenses and protect against oxidative damage . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de éster etílico de N-acetil-L-cisteína típicamente implica la esterificación de N-acetil-L-cisteína. Este proceso se puede lograr haciendo reaccionar N-acetil-L-cisteína con etanol en presencia de un catalizador ácido como el ácido sulfúrico. La reacción se lleva a cabo en condiciones de reflujo para asegurar una esterificación completa .

Métodos de producción industrial: En entornos industriales, la producción de éster etílico de N-acetil-L-cisteína sigue principios similares pero a mayor escala. El proceso involucra el uso de grandes reactores y sistemas de flujo continuo para optimizar el rendimiento y la pureza del producto. Las condiciones de reacción se controlan cuidadosamente para garantizar una calidad constante y minimizar las impurezas .

Análisis De Reacciones Químicas

Tipos de reacciones: El éster etílico de N-acetil-L-cisteína experimenta diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución.

Reactivos y condiciones comunes:

Oxidación: El compuesto se puede oxidar utilizando reactivos como peróxido de hidrógeno o permanganato de potasio en condiciones ácidas.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución a menudo involucran nucleófilos como haluros o aminas en condiciones básicas

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación del éster etílico de N-acetil-L-cisteína puede conducir a la formación de disulfuros, mientras que la reducción puede producir tioles .

Aplicaciones Científicas De Investigación

El éster etílico de N-acetil-L-cisteína tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como agente reductor y precursor para la síntesis de otros compuestos.

Biología: El compuesto se estudia por sus propiedades antioxidantes y su papel en la protección celular contra el estrés oxidativo.

Medicina: El éster etílico de N-acetil-L-cisteína se investiga por sus posibles efectos terapéuticos en afecciones como enfermedades neurodegenerativas, trastornos hepáticos y enfermedades respiratorias.

Industria: Se utiliza en la formulación de productos farmacéuticos y suplementos dietéticos debido a su biodisponibilidad y propiedades farmacocinéticas mejoradas .

Comparación Con Compuestos Similares

Compuestos similares:

N-acetil-L-cisteína: El compuesto original del éster etílico de N-acetil-L-cisteína, conocido por sus propiedades antioxidantes y su uso en el tratamiento de la sobredosis de acetaminofén.

Éster etílico de L-cisteína: Otra forma esterificada de L-cisteína con propiedades similares pero diferente farmacocinética.

Glutatión: Un tripéptido que actúa como un antioxidante importante en el cuerpo, a menudo se compara con el éster etílico de N-acetil-L-cisteína debido a su papel en la reducción del estrés oxidativo

Unicidad: El éster etílico de N-acetil-L-cisteína se destaca por su biodisponibilidad y permeabilidad celular mejoradas en comparación con la N-acetil-L-cisteína. Esto lo convierte en un antioxidante y un agente terapéutico más eficaz, particularmente en condiciones donde la absorción celular rápida es crucial .

Propiedades

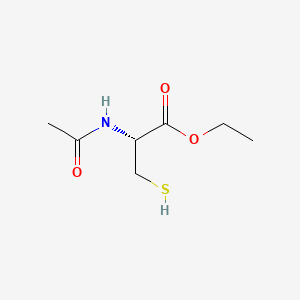

IUPAC Name |

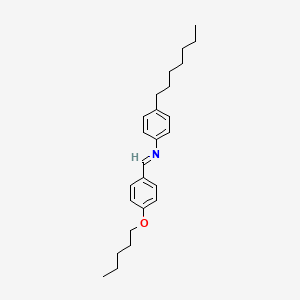

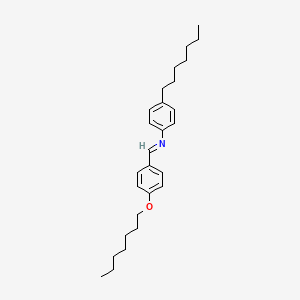

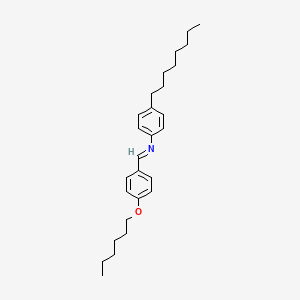

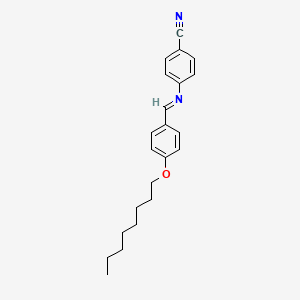

ethyl (2R)-2-acetamido-3-sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3S/c1-3-11-7(10)6(4-12)8-5(2)9/h6,12H,3-4H2,1-2H3,(H,8,9)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSMRAGNKRYVTCX-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CS)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CS)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80208249 | |

| Record name | L-Cysteine, N-acetyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59587-09-6 | |

| Record name | N-Acetylcysteine ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059587096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Cysteine, N-acetyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Acetylcysteine ethyl ester | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HT8ACS9ZPT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.